5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol, 95%
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Overview
Description
5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol, 95% (also known as 5-CMP-3-CN) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 314.6 g/mol. The compound has a melting point of 123-125 °C and is soluble in water and methanol. 5-CMP-3-CN is a versatile compound and has a wide range of applications in the field of synthetic organic chemistry.
Scientific Research Applications
5-CMP-3-CN is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of various heterocyclic compounds such as quinolines and pyridines. 5-CMP-3-CN is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
5-CMP-3-CN acts as a nucleophilic reagent and reacts with various electrophiles to form various products. The reaction is known as nucleophilic substitution reaction and is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
5-CMP-3-CN is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic or carcinogenic.
Advantages and Limitations for Lab Experiments
The major advantage of using 5-CMP-3-CN in lab experiments is its versatility. It can be used in the synthesis of a wide variety of organic compounds. The compound is also relatively inexpensive and is readily available. The major limitation of using 5-CMP-3-CN in lab experiments is that it is not very soluble in organic solvents and can form insoluble precipitates.
Future Directions
The future of 5-CMP-3-CN in scientific research is bright. The compound can be used in the synthesis of various organic compounds and can be used in the development of new drugs and agrochemicals. In addition, the compound can be used as a catalyst in various organic reactions. Furthermore, 5-CMP-3-CN can be used in the synthesis of various heterocyclic compounds. Finally, 5-CMP-3-CN can be used in the development of new materials and technologies.
Synthesis Methods
5-CMP-3-CN is synthesized by the reaction of 2-chloro-5-methoxyphenol and 3-cyanophenol in aqueous sodium hydroxide solution. The reaction is carried out at 70-80 °C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product is then purified by recrystallization.
properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-12-2-3-14(15)13(7-12)10-4-9(8-16)5-11(17)6-10/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLPDHJEKCLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684880 |
Source
|
Record name | 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol | |
CAS RN |
1261953-94-9 |
Source
|
Record name | 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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